1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole
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Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2,4-dichloro-5-methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole are the Src and ABL tyrosine kinases . These kinases are non-receptor protein tyrosine kinases that play a crucial role in signaling pathways promoting tumor growth and progression .
Mode of Action
This compound interacts with its targets, the Src and ABL tyrosine kinases, by competitively inhibiting their activity . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in tumor growth and progression .
Biochemical Pathways
The inhibition of Src and ABL tyrosine kinases by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and differentiation. The downstream effects of this inhibition can lead to the suppression of tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized by CYP3A4 . The properties of this compound and its metabolites, including their solubility and permeability, can impact its bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the activity of Src and ABL tyrosine kinases, leading to the disruption of signaling pathways involved in tumor growth and progression. This can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other substances, and the temperature. For instance, changes in pH can affect the ionization state of this compound, potentially influencing its solubility and permeability, and thus its bioavailability .
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichloro-5-methoxybenzaldehyde.
Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine, such as pyrrole, in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include various substituted pyrrole derivatives.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biological Studies: It serves as a probe in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenyl)-1H-pyrrole can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methoxyphenyl)-2H-pyrrole: This compound has a similar structure but differs in the position of the pyrrole ring, affecting its reactivity and biological activity.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: This compound shares the same phenyl group but has a methanesulfonate group instead of a pyrrole ring, leading to different chemical properties and applications.
1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one: This compound has an ethanone group instead of a pyrrole ring, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrole ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-11-7-10(8(12)6-9(11)13)14-4-2-3-5-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZLFZWHCHKJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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